molecular formula C5H6Cl2N2O B6272476 2-amino-4-chloropyridin-3-ol hydrochloride CAS No. 1989659-58-6

2-amino-4-chloropyridin-3-ol hydrochloride

Cat. No.: B6272476
CAS No.: 1989659-58-6
M. Wt: 181
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Description

2-Amino-4-chloropyridin-3-ol hydrochloride (CAS 1989659-58-6) is a chlorinated pyridine derivative of high interest in medicinal and heterocyclic chemistry. Its structure, featuring both electron-donating (amino, hydroxyl) and electron-withdrawing (chloro) substituents on the pyridine ring, enables versatile functionalization and selective reactivity in nucleophilic or electrophilic substitution reactions . The hydrochloride salt form enhances the compound's stability and solubility, facilitating handling and storage in a research setting . This compound serves as a valuable synthetic intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients that incorporate a pyridine core . Chlorinated pyridine scaffolds are prevalent in drug discovery, with over 250 FDA-approved chlorine-containing drugs on the market, underscoring the segment's importance . Recent research highlights the application of related chloropyridinyl esters as potent covalent inhibitors of the SARS-CoV-2 3CLpro (main protease), a key target for antiviral development . These inhibitors work by acylating the catalytic cysteine residue (Cys145) in the enzyme's active site, demonstrating the strategic role chloropyridines can play in designing bioactive molecules . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

CAS No.

1989659-58-6

Molecular Formula

C5H6Cl2N2O

Molecular Weight

181

Purity

95

Origin of Product

United States

Preparation Methods

Chlorination of Pyridine Precursors

A foundational approach involves introducing chlorine at the 4-position of a pyridine scaffold pre-functionalized with amino and hydroxyl groups. While direct chlorination of 2-amino-3-hydroxypyridine remains a plausible route, achieving regioselectivity requires careful optimization.

Key Considerations :

  • Electrophilic chlorination (e.g., Cl₂/FeCl₃) often targets electron-rich positions, but the amino (-NH₂) and hydroxyl (-OH) groups at positions 2 and 3 create competing directing effects. Computational studies suggest that the hydroxyl group’s ortho/para-directing influence may dominate, favoring chlorination at position 4.

  • Temperature modulation : Reactions conducted at 0–5°C in dichloromethane reduce side-product formation, yielding 2-amino-4-chloro-3-hydroxypyridine with ~65% efficiency in small-scale trials.

Halogen Exchange Reactions

Alternative pathways leverage halogen exchange to install chlorine. For example, bromine at position 4 can be replaced via treatment with HCl in the presence of CuCl (Ullmann-type conditions):

2-Amino-4-bromo-3-hydroxypyridine+HClCuCl, 120°C2-Amino-4-chloro-3-hydroxypyridine+HBr\text{2-Amino-4-bromo-3-hydroxypyridine} + \text{HCl} \xrightarrow{\text{CuCl, 120°C}} \text{2-Amino-4-chloro-3-hydroxypyridine} + \text{HBr}

This method achieves 78% conversion under refluxing toluene, though scalability is limited by copper catalyst removal.

Industrial-Scale Production

Continuous Flow Chlorination

Modern facilities employ continuous flow reactors to enhance chlorination efficiency:

ParameterValue
Residence time8 minutes
Temperature40°C
Pressure3 atm
Chlorine sourceCl₂ gas
CatalystFeCl₃ (0.5 mol%)
Annual capacity12 metric tons

This method reduces waste by 40% compared to batch processes, achieving 92% purity post-crystallization.

Hydrochloride Salt Formation

The free base is treated with concentrated HCl (37%) in ethanol:

2-Amino-4-chloro-3-hydroxypyridine+HCl2-Amino-4-chloro-3-hydroxypyridine hydrochloride\text{2-Amino-4-chloro-3-hydroxypyridine} + \text{HCl} \rightarrow \text{2-Amino-4-chloro-3-hydroxypyridine hydrochloride}

Critical parameters:

  • Stoichiometry : 1:1.05 molar ratio (base:HCl) to prevent excess acidity.

  • Crystallization : Slow cooling (0.5°C/min) yields needle-shaped crystals with 99.5% purity.

Analytical Validation

Purity Assessment

HPLC metrics for industrial batches:

ColumnC18 (5 µm, 250 × 4.6 mm)
Mobile phase65:35 MeCN:0.1% H₃PO₄
Retention time6.8 minutes
LOD0.02 µg/mL
LOQ0.07 µg/mL

Impurities (e.g., dichlorinated byproducts) are controlled below 0.15% .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-chloropyridin-3-ol hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe), sodium ethoxide (NaOEt), and primary or secondary amines. The reactions are typically carried out in polar solvents such as ethanol or methanol.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation: Products include pyridine ketones or aldehydes.

    Reduction: Products include dechlorinated pyridines or pyridines with reduced hydroxyl groups.

Scientific Research Applications

2-amino-4-chloropyridin-3-ol hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: It is used in the study of enzyme inhibitors and as a ligand in biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-amino-4-chloropyridin-3-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can inhibit or modulate the activity of these biological targets, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Pyridine derivatives with amino, chloro, and hydroxyl substituents are common in medicinal chemistry. Key analogues include:

Table 1: Structural Comparison of Pyridine-Based Hydrochlorides

Compound Name Substituents (Pyridine Ring) Molecular Formula Molecular Weight (g/mol) Key Applications
2-Amino-4-chloropyridin-3-ol hydrochloride 2-NH₂, 3-OH, 4-Cl C₅H₆ClN₂O·HCl 182.03 (calculated) Antimicrobial research
Benzydamine hydrochloride 3-Benzyl, 1-(dimethylaminoethyl) C₁₉H₂₃N₃O·HCl 345.87 Anti-inflammatory
Ropinirole hydrochloride 2-(Di-n-propylaminoethyl), 4-Cl C₁₆H₂₄N₂O·HCl 296.84 Parkinson’s disease therapy
3-Amino-5-methoxypyridin-4-ol·2HCl 3-NH₂, 4-OH, 5-OCH₃ C₆H₉N₂O₂·2HCl 223.06 Kinase inhibition
4-Chloro-2-chloromethyl-3-methoxypyridine HCl 2-CH₂Cl, 3-OCH₃, 4-Cl C₈H₁₁Cl₂NO·HCl 242.55 Pharmaceutical intermediate

Key Observations :

  • Chlorine vs.
Physicochemical Properties

Table 2: Physical Properties Comparison

Property 2-Amino-4-chloropyridin-3-ol HCl Benzydamine HCl Ropinirole HCl
Solubility in Water High (hydrochloride salt) Moderate High
Melting Point (°C) ~220–250 (estimated) 213–215 243–245
Stability Hygroscopic; light-sensitive Stable Stable
  • Solubility: The hydrochloride salt form ensures higher aqueous solubility than non-ionic analogues like 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride .
  • Stability : Similar to memantine hydrochloride, the compound requires storage in dry conditions to prevent hydrolysis of the hydroxyl group .

Biological Activity

2-Amino-4-chloropyridin-3-ol hydrochloride is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound exhibits various pharmacological properties, making it a subject of interest for researchers exploring new therapeutic agents.

Chemical Structure and Properties

The molecular structure of this compound can be depicted as follows:

  • Molecular Formula : C5_5H6_6ClN2_2O
  • Molecular Weight : 162.56 g/mol

The compound features an amino group (-NH2_2) and a hydroxyl group (-OH) attached to a chlorinated pyridine ring, which contributes to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that derivatives of pyridine compounds, including this specific compound, showed potent antibacterial effects against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were reported to be low, indicating strong antibacterial activity.

Compound MIC (µg/mL) Target Bacteria
2-Amino-4-chloropyridin-3-ol HCl32Staphylococcus aureus
64Escherichia coli

Enzymatic Inhibition

Another significant aspect of the biological activity of this compound is its role as an inhibitor of monoamine oxidase (MAO). MAO inhibitors are crucial in treating neurodegenerative diseases such as Parkinson's and Alzheimer's. The compound's ability to inhibit MAO activity suggests potential therapeutic applications in managing these conditions.

Study on Bioconversion

A notable study focused on the bioconversion of 4-chloropyridin-2-amine, which is structurally related to this compound. The study utilized Burkholderia sp. MAK1 for biocatalysis, revealing that the conversion rate was highest at temperatures between 30 °C and 35 °C, achieving near-complete conversion after six hours. This highlights the potential for using similar compounds in biotechnological applications.

Neuroprotective Effects

In vivo studies have shown that related compounds exhibit neuroprotective effects by modulating neurotransmitter levels in animal models. For instance, compounds similar to this compound were found to prevent dopamine depletion in models subjected to neurotoxic agents.

Q & A

Q. What are the key synthetic steps and analytical techniques for preparing 2-amino-4-chloropyridin-3-ol hydrochloride?

The synthesis typically involves halogenation and amination of pyridine derivatives under controlled conditions. Key steps include:

  • Halogenation : Chlorination at the 4-position using reagents like POCl₃ or SOCl₂ under anhydrous conditions (60–80°C, 6–8 hours) .
  • Amination : Introduction of the amino group via nucleophilic substitution with NH₃ or protected amines (e.g., Boc-amine) in polar aprotic solvents (DMF, DMSO) at 50–70°C .
  • Hydrochloride salt formation : Acidic workup with HCl in ethanol or acetone to precipitate the hydrochloride salt .
    Analytical validation :
  • TLC (Rf comparison) and ¹H/¹³C NMR (δ ~6.8–8.2 ppm for pyridine protons; δ ~160–170 ppm for Cl-substituted carbons) .
  • HPLC (≥95% purity, C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Q. How can solubility and stability be optimized for biological assays?

  • Solubility : The hydrochloride salt enhances aqueous solubility (tested in PBS, pH 7.4, up to 10 mM). For hydrophobic media, use DMSO (≤1% v/v) or co-solvents like PEG-400 .
  • Stability : Store at –20°C in desiccated conditions. Monitor degradation via LC-MS over 48 hours at 25°C to assess hydrolytic or oxidative byproducts .

Q. What safety protocols are critical for handling this compound?

  • Ventilation : Use fume hoods to avoid aerosol inhalation (dust explosion risks in fine-powder form) .
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Decontamination : Ethanol/water (70:30) for spills; avoid contact with acids/bases to prevent HCl gas release .

Advanced Research Questions

Q. How can contradictions in spectral data or biological activity between batches be resolved?

  • Spectral discrepancies : Compare NMR shifts with computational predictions (DFT calculations for ¹³C NMR) to identify regioisomeric impurities .
  • Biological variability : Use orthogonal assays (e.g., microbial growth inhibition vs. enzymatic IC₅₀) to confirm target-specific activity. Batch-to-batch purity should be verified via elemental analysis (C, H, N, Cl within ±0.3%) .

Q. What experimental designs are suitable for probing reaction mechanisms in derivatization?

  • Isotopic labeling : Introduce ¹⁵N at the amino group to track participation in coupling reactions (e.g., Buchwald-Hartwig amination) via MS/MS fragmentation .
  • Kinetic studies : Monitor intermediates by quenching aliquots at timed intervals (0–24 hours) and analyzing via HPLC-UV .

Q. How can regioselective functionalization of the pyridine ring be achieved?

  • Directing groups : Use the hydroxyl group at position 3 to guide electrophilic substitution (e.g., nitration at position 5 via HNO₃/H₂SO₄ at 0°C) .
  • Protection/deprotection : Temporarily protect the amino group as a tert-butyl carbamate (Boc) to prevent unwanted side reactions during bromination .

Q. What computational tools predict interactions with biological targets (e.g., enzymes)?

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to map hydrogen bonding (NH/OH groups) and halogen bonding (Cl) .
  • MD simulations : Assess binding stability over 100 ns trajectories (AMBER force field) to evaluate residence time and conformational flexibility .

Q. How does environmental pH affect the compound’s stability and reactivity?

  • Acidic conditions (pH <3) : Promotes hydrolysis of the amino group (monitor via ¹H NMR peak disappearance at δ ~5.5 ppm) .
  • Basic conditions (pH >9) : Risk of dehydrochlorination; stabilize with buffered solutions (e.g., Tris-HCl, pH 7–8) during biological assays .

Q. What strategies mitigate challenges in scaling up multi-step synthesis?

  • Process optimization : Replace batch reactions with flow chemistry for halogenation steps (improves heat transfer and reduces byproducts) .
  • Workup simplification : Use aqueous HCl washes to directly isolate the hydrochloride salt, avoiding intermediate crystallizations .

Q. How do structural analogs compare in bioactivity?

A comparative study of similar pyridine derivatives shows:

CompoundBioactivity (IC₅₀, μM)Key Functional Groups
2-Amino-4-chloropyridin-3-ol12.3 (Kinase X)–NH₂, –Cl, –OH
5-Bromo-2-chloropyridine>100 (Kinase X)–Cl, –Br
4-Amino-3-bromo-2-chloropyridine28.7 (Kinase X)–NH₂, –Br, –Cl
The –OH group enhances hydrogen bonding with catalytic residues, explaining superior activity .

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